Gantacurium
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Overview
Description
Gantacurium chloride is an investigational neuromuscular blocking agent. It belongs to the category of non-depolarizing neuromuscular-blocking drugs and is used adjunctively in surgical anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . This compound chloride is currently undergoing Phase III clinical development .
Preparation Methods
Gantacurium chloride is synthesized as an asymmetric bis-onium ester of α-chloro fumaric acid. The synthetic route involves the formation of a stereo- and regioselective single isomer, which is a unique feature among tetrahydroisoquinolinium agents . The industrial production methods are still under development, as the compound is not yet available for widespread clinical use .
Chemical Reactions Analysis
Gantacurium chloride undergoes several types of chemical reactions:
Cysteine Adduction: This is a rapid process where cysteine replaces the chlorine atom, forming a heterocyclic ring that cannot interact with the postjunctional acetylcholine receptor.
Alkaline Hydrolysis: This is a slower process that involves pH-sensitive hydrolysis.
Common reagents and conditions used in these reactions include cysteine and alkaline conditions. The major products formed from these reactions are inactivated forms of this compound that do not interact with acetylcholine receptors .
Scientific Research Applications
Gantacurium chloride has several scientific research applications:
Mechanism of Action
Gantacurium chloride exerts its effects by acting as an antagonist to the neuronal acetylcholine receptor subunit alpha-3 . It causes a dose-dependent transient decrease in arterial blood pressure and mild histamine release at higher doses . The pharmacokinetic parameters are consistent with rapid inactivation by plasma cysteine .
Comparison with Similar Compounds
Gantacurium chloride is compared with other neuromuscular blocking agents such as cisatracurium, atracurium, and succinylcholine:
Cisatracurium and Atracurium: These compounds undergo Hofmann elimination, whereas this compound undergoes cysteine adduction and alkaline hydrolysis.
Succinylcholine: This compound has a succinylcholine-like quick onset and duration of action but without the side effects associated with succinylcholine.
Similar compounds include:
- Cisatracurium
- Atracurium
- Succinylcholine
- CW002
- CW011
This compound chloride is unique due to its asymmetric bis-onium ester structure and its rapid inactivation by cysteine adduction .
Properties
CAS No. |
758669-50-0 |
---|---|
Molecular Formula |
C53H69ClN2O14+2 |
Molecular Weight |
993.6 g/mol |
IUPAC Name |
4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 1-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (Z)-2-chlorobut-2-enedioate |
InChI |
InChI=1S/C53H69ClN2O14/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10/h24-32,40,50H,13-23H2,1-12H3/q+2/b39-32-/t40-,50+,55-,56+/m1/s1 |
InChI Key |
ZQLDXCSTJFLRPY-RWBXLJKRSA-N |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl |
Isomeric SMILES |
C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)/C(=C/C(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)/Cl |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl |
Key on ui other cas no. |
758669-50-0 |
Synonyms |
gantacurium GW 280430A GW-280430A GW280430A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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